2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide
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Overview
Description
2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin core. This can be achieved through a series of reactions including cyclization, oxidation, and functional group modifications. The specific synthetic route may vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques would be essential to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Utilized in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets to produce its biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
This compound can be compared with other similar heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and thiazolo[3,2-a]pyrimidines. While these compounds share structural similarities, the presence of specific functional groups and substituents can lead to differences in their biological activity and applications.
List of Similar Compounds
Pyrazolo[3,4-d]pyrimidines
Thiazolo[3,2-a]pyrimidines
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Biological Activity
The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide (CAS Number: 946334-84-5) is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its complex structure incorporates multiple heterocycles including thiazole, pyrazole, and pyrimidine, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H16N6O2S with a molecular weight of 404.4 g/mol. The structural uniqueness lies in its fused heterocyclic rings, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H16N6O2S |
Molecular Weight | 404.4 g/mol |
CAS Number | 946334-84-5 |
Biological Activities
Preliminary studies have indicated that this compound exhibits a range of biological activities:
Anticonvulsant Activity
Research has shown that thiazole-containing compounds often display anticonvulsant properties. For example, related compounds have demonstrated significant efficacy in electroshock seizure models. The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring can enhance anticonvulsant effects by modulating receptor interactions .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar thiazolo-pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have shown promising results against breast cancer cells and other malignancies.
Study Focus | Cell Line Tested | Activity Observed |
---|---|---|
Thiazole derivatives | MCF-7 (breast cancer) | Significant cytotoxicity |
Pyrazolo-thiazoles | NALM-6 (leukemia) | Moderate inhibition |
Antimicrobial Properties
Compounds with thiazole and pyrazole moieties have also been investigated for their antimicrobial properties. Some derivatives have shown effective inhibition against Gram-positive bacteria, suggesting a potential role as antibacterial agents .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in disease pathways. Molecular docking studies indicate that it can effectively bind to proteins associated with cancer and seizure disorders, potentially modulating their activity.
Case Studies and Research Findings
- Anticonvulsant Studies : A study involving a series of thiazole derivatives reported that modifications to the phenyl ring significantly impacted anticonvulsant efficacy in animal models. The most effective compounds had electron-withdrawing groups that enhanced their bioactivity .
- Anticancer Research : In vitro studies on similar compounds revealed that those containing the thiazole-pyrimidine scaffold exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics.
- Antimicrobial Activity : A recent investigation highlighted several thiazole derivatives with notable antimicrobial activity against multiple strains of bacteria, indicating the potential for these compounds to be developed into new antibiotics .
Properties
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c29-20(24-12-11-16-7-3-1-4-8-16)13-18-15-31-23-26-21-19(22(30)27(18)23)14-25-28(21)17-9-5-2-6-10-17/h1-10,14,18H,11-13,15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHOKFUVUHUIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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